molecular formula C7H10O2 B13605249 2-(Furan-3-yl)propan-2-ol

2-(Furan-3-yl)propan-2-ol

Cat. No.: B13605249
M. Wt: 126.15 g/mol
InChI Key: SAKBHTQAACRFAO-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)propan-2-ol is an organic compound with the molecular formula C7H10O2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Furan-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 2-(Furan-3-yl)propan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the hydrogenation of 2-(Furan-3-yl)propan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure can yield the desired alcohol .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various chemical reactions, influencing its biological activity. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)propan-2-ol: Similar structure but with the furan ring attached at a different position.

    3-(Furan-2-yl)propan-1-ol: Another isomer with the hydroxyl group at a different position.

    2-Furanmethanol, α,α-dimethyl-: A related compound with additional methyl groups

Uniqueness

2-(Furan-3-yl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its furan ring and propanol group combination make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(furan-3-yl)propan-2-ol

InChI

InChI=1S/C7H10O2/c1-7(2,8)6-3-4-9-5-6/h3-5,8H,1-2H3

InChI Key

SAKBHTQAACRFAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=COC=C1)O

Origin of Product

United States

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